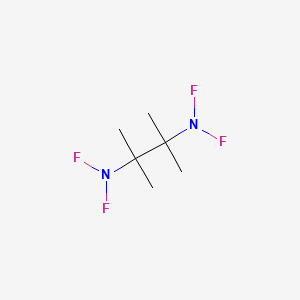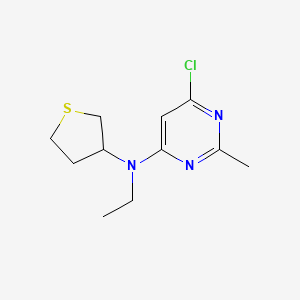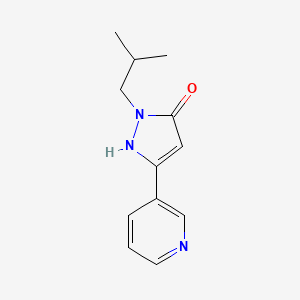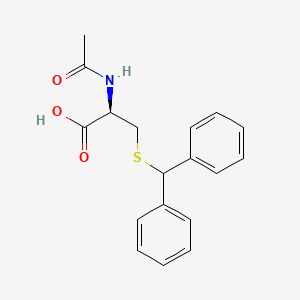
1H-1,5-Benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,5-Benzodiazepine is a member of the benzodiazepine family, which is a class of heterocyclic compounds known for their wide range of pharmacological activities. These compounds are characterized by a benzene ring fused to a seven-membered diazepine ring. This compound, in particular, has garnered significant attention due to its diverse biological properties, including anti-anxiety, anticonvulsant, and sedative effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,5-Benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with carbonyl compounds. For instance, aromatic o-diamines react with ketones or aldehydes under mild conditions to produce this compound derivatives . Catalysts such as BiCl3, molecular iodine, and Lewis acids are often employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized catalysts and reaction conditions. The use of environmentally friendly catalysts and solvent-free conditions is becoming increasingly popular to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,5-Benzodiazepine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the benzodiazepine ring, leading to the formation of different derivatives.
Reduction: Reduction reactions can convert certain functional groups within the benzodiazepine structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
1H-1,5-Benzodiazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of neurotransmitter systems and receptor interactions.
Mécanisme D'action
1H-1,5-Benzodiazepine exerts its effects primarily through the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA. This results in the sedative, anxiolytic, and anticonvulsant properties of the compound . The molecular targets include the GABA_A receptor, and the pathways involved are related to the modulation of chloride ion channels .
Comparaison Avec Des Composés Similaires
1,4-Benzodiazepine: Another member of the benzodiazepine family, known for its anxiolytic and sedative properties.
1,2-Benzodiazepine: Less common but still studied for its unique pharmacological activities.
1,3-Benzodiazepine: Known for its anticonvulsant properties.
Uniqueness: 1H-1,5-Benzodiazepine is unique due to its specific binding affinity to the GABA_A receptor and its diverse range of biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
265-02-1 |
|---|---|
Formule moléculaire |
C9H8N2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1H-1,5-benzodiazepine |
InChI |
InChI=1S/C9H8N2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7,10H |
Clé InChI |
ZVAPWJGRRUHKGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole](/img/structure/B15292183.png)
![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)



![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)





